3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes acetyl, bromophenyl, hydroxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one typically involves multicomponent reactions. One common method involves the reaction of 4-bromo benzaldehyde with acetylacetone and an appropriate amine in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions . The reaction is carried out in an aqueous medium, making it environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as non-linear optical materials.
Mechanism of Action
The mechanism of action of 3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-1-(3-bromophenyl)-5-(4-bromophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-acetyl-1-benzyl-5-methyl-1,2,3-triazole
Uniqueness
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
CAS No. |
332022-31-8 |
---|---|
Molecular Formula |
C18H13BrN2O5 |
Molecular Weight |
417.2g/mol |
IUPAC Name |
3-acetyl-1-(4-bromophenyl)-4-hydroxy-2-(2-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H13BrN2O5/c1-10(22)15-16(13-4-2-3-5-14(13)21(25)26)20(18(24)17(15)23)12-8-6-11(19)7-9-12/h2-9,16,23H,1H3 |
InChI Key |
TYLKDVCGOAPAML-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.